N,N'-bis[(E)-cyclohex-3-en-1-ylmethylideneamino]decanediamide
Description
N,N’-bis[(E)-cyclohex-3-en-1-ylmethylideneamino]decanediamide is a synthetic compound with a complex molecular structure. It is known for its unique chemical properties and potential applications in various scientific fields. The compound’s structure consists of two cyclohexenyl groups attached to a decanediamide backbone through imine linkages.
Properties
IUPAC Name |
N,N'-bis[(E)-cyclohex-3-en-1-ylmethylideneamino]decanediamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38N4O2/c29-23(27-25-19-21-13-7-5-8-14-21)17-11-3-1-2-4-12-18-24(30)28-26-20-22-15-9-6-10-16-22/h5-7,9,19-22H,1-4,8,10-18H2,(H,27,29)(H,28,30)/b25-19+,26-20+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKOLADHBFGEFPE-FQHZWJPGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C=NNC(=O)CCCCCCCCC(=O)NN=CC2CCC=CC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=CCC(C1)/C=N/NC(=O)CCCCCCCCC(=O)N/N=C/C2CC=CCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis[(E)-cyclohex-3-en-1-ylmethylideneamino]decanediamide typically involves the condensation reaction between cyclohex-3-en-1-ylmethylamine and decanediamide. The reaction is carried out under controlled conditions, usually in the presence of a dehydrating agent to facilitate the formation of the imine bonds. The reaction mixture is heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of N,N’-bis[(E)-cyclohex-3-en-1-ylmethylideneamino]decanediamide can be scaled up using continuous-flow synthesis techniques. This method allows for efficient and consistent production of the compound by maintaining optimal reaction conditions throughout the process. The use of a micro fixed-bed reactor packed with a suitable catalyst, such as 5% Pt/C, can enhance the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions
N,N’-bis[(E)-cyclohex-3-en-1-ylmethylideneamino]decanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine groups to amines.
Substitution: The compound can participate in substitution reactions where one or more functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
N,N’-bis[(E)-cyclohex-3-en-1-ylmethylideneamino]decanediamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Medicine: The compound has potential therapeutic applications due to its ability to modulate biological pathways.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N,N’-bis[(E)-cyclohex-3-en-1-ylmethylideneamino]decanediamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating various biological pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .
Comparison with Similar Compounds
Similar Compounds
N,N’-bis(2-cyclohexylethyl)naphtho[2,3-b6,7-b’]dithiophene Diimides: These compounds have similar structural features but differ in their electronic properties and applications.
N,N’-bis(3-pyridylmethyl)amine: This compound shares a similar backbone but has different functional groups, leading to distinct chemical properties and uses.
Uniqueness
N,N’-bis[(E)-cyclohex-3-en-1-ylmethylideneamino]decanediamide is unique due to its specific structural arrangement, which imparts unique chemical and biological properties
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
